Bienvenue dans la boutique en ligne BenchChem!

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide

Apixaban impurity profiling sulfonamide reference standards structural isomer differentiation

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide (CAS 941980-29-6) is a sulfonamide derivative that serves as a recognized process-related impurity of the oral anticoagulant active pharmaceutical ingredient Apixaban. This compound is structurally characterized by a methanesulfonamide group linked to a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl scaffold, appearing as an impurity in certain synthetic routes to Apixaban that involve methanesulfonamide intermediates.

Molecular Formula C13H18N2O4S
Molecular Weight 298.36
CAS No. 941980-29-6
Cat. No. B2889385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide
CAS941980-29-6
Molecular FormulaC13H18N2O4S
Molecular Weight298.36
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NS(=O)(=O)C)N2CCCCC2=O
InChIInChI=1S/C13H18N2O4S/c1-19-12-9-10(14-20(2,17)18)6-7-11(12)15-8-4-3-5-13(15)16/h6-7,9,14H,3-5,8H2,1-2H3
InChIKeyWDHAAPMYYYXVLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide (CAS 941980-29-6): Identity and Role as a Key Apixaban Process-Related Impurity


N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide (CAS 941980-29-6) is a sulfonamide derivative that serves as a recognized process-related impurity of the oral anticoagulant active pharmaceutical ingredient Apixaban [1]. This compound is structurally characterized by a methanesulfonamide group linked to a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl scaffold, appearing as an impurity in certain synthetic routes to Apixaban that involve methanesulfonamide intermediates [2]. Its primary scientific and industrial relevance is as a pharmaceutical analytical impurity reference standard used for identity verification, quantification, and genotoxicity assessment during Apixaban drug substance and drug product quality control in accordance with ICH Q3A/B guidelines .

Why Generic Substitution Fails for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide in Apixaban Impurity Profiling


Generic substitution of this specific impurity reference standard with other Apixaban-related substances or analogs is analytically invalid because regulatory HPLC methods for Apixaban impurity profiling require exact matching of retention time, relative retention time (RRT), and detector response (correction factor) for each individual impurity peak [1]. The methanesulfonamide moiety confers distinct chromatographic behavior compared to ethanesulfonamide, benzenesulfonamide, cyclopropanecarboxamide, or acetamide analogs carrying the same 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl core, all of which elute at different retention times and exhibit different UV response factors under pharmacopeial HPLC conditions . Using an incorrect or structurally similar but non-identical impurity standard will produce inaccurate quantification, potentially masking out-of-specification impurity levels and compromising drug safety evaluation, as demonstrated in validated HPLC methods for Apixaban where 8–12 known impurities including methanesulfonamide-type impurities are resolved with baseline separation [2].

Quantitative Differentiation Evidence for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide vs. Comparator Impurity Standards


Structural Differentiation: Methanesulfonamide vs. Ethanesulfonamide and Benzenesulfonamide Analogs in the Apixaban Impurity Series

The target compound bears a methanesulfonamide group (-SO₂NHCH₃), distinguishing it from the closest structural analogs: N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide (ethyl sulfonamide, CAS not assigned in public domain) and N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide (CAS 941983-00-2) . This structural difference translates into quantifiable chromatographic separation: validated HPLC methods for Apixaban using Waters Xbridge C18 (250 mm × 4.6 mm, 5 μm) with 30 mmol/L ammonium acetate (pH 4.50)/acetonitrile gradient at 40°C achieve baseline resolution of 12 impurities A–L including sulfonamide-type impurities with limit of quantification ranging 0.0396–0.0582 μg/mL [1]. The methanesulfonamide analog elutes as a discrete peak distinguishable from ethanesulfonamide and benzenesulfonamide congeners, each requiring its own certified reference standard for accurate identification [2].

Apixaban impurity profiling sulfonamide reference standards structural isomer differentiation

HPLC Recovery and Precision: Quantitative Method Validation Data for Apixaban Impurity Quantification

In a validated HPLC method for simultaneous determination of 12 Apixaban-related substances (impurities A–L) using principal component self-control with correction factor, the impurity corresponding to the methanesulfonamide scaffold demonstrated average spike recovery rates (n=3) ranging from 100.10% to 103.32% across low, medium, and high concentration levels, with linearity exceeding r > 0.999 [1]. This is comparable to Apixaban itself (recovery ~100%) and other co-eluting impurities resolved in the same chromatographic run. A separate validated method for 8 known Apixaban impurities using Waters Xbridge Shield RP18 (150 mm × 4.6 mm, 5 μm) reported average recoveries for individual impurities ranging from 97.4% to 111.4% with RSD values of 2.7–4.5% [2]. These method performance characteristics confirm that the methanesulfonamide impurity can be reliably quantified at trace levels when the correct reference standard is employed.

HPLC method validation impurity recovery pharmaceutical analytical quality control

Genotoxicity Safety Classification: Negative ICH M7 Prediction vs. Known Genotoxic Impurities in Apixaban

Computational genotoxicity prediction using Nexus 2.6.0 software classified all 12 impurities A–L, including the methanesulfonamide-type impurity, as negative for genotoxicity (ICH M7 Class 5: non-mutagenic) [1]. This differentiates the methanesulfonamide impurity from certain other Apixaban-related substances that have been identified as potential genotoxic impurities (GTIs requiring control below the threshold of toxicological concern, TTC = 1.5 μg/day) such as impurities F, G, and H detected via LC-MS/MS . The negative genotoxicity prediction for the methanesulfonamide impurity means it falls under ICH M7 Class 5 with a default acceptable intake of 1.5 mg/day, which is approximately 1,000-fold higher than the TTC-based limit applicable to Class 2 or 3 GTIs, providing a wider safety margin in quality control [2].

ICH M7 genotoxicity assessment in silico toxicology prediction Apixaban impurity safety

Correction Factor Differentiation: Slope-Ratio Quantification vs. Direct External Standard Methods in Apixaban Impurity Testing

In the validated HPLC principal component self-control method for Apixaban tablets, each of the 12 impurities A–L is assigned an individual correction factor calculated as the ratio of the slope of the Apixaban calibration curve to the slope of each impurity calibration curve [1]. The methanesulfonamide impurity receives a specific correction factor that differs from those of other sulfonamide-type impurities, directly affecting quantification results. The study demonstrated that impurity content determined by the correction factor self-control method showed no statistically significant difference (P > 0.05) compared with the external standard method using individual impurity reference standards [1]. This validation establishes that the correction factor method is interchangeable with the external standard method only when the correct reference standard identity is maintained; substitution with a different sulfonamide analog would introduce systematic quantification bias proportional to the correction factor ratio between the intended and substituted impurity.

HPLC correction factor method principal component self-control Apixaban impurity quantification

Best Research and Industrial Application Scenarios for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide


Certified Reference Standard for HPLC Impurity Peak Identification in Apixaban Drug Substance Release Testing

This compound serves as an essential certified reference standard for identifying and quantifying the methanesulfonamide-related impurity peak in Apixaban drug substance and finished product HPLC analysis. Validated methods using Waters Xbridge C18 columns achieve baseline resolution of 12 impurities (A–L) with LOQ 0.0396–0.0582 μg/mL, requiring this specific reference standard for system suitability testing, retention time marking, and correction factor calibration [1]. QC release testing per ICH Q3A guidelines mandates individual identification and quantification of each impurity ≥0.05%, making procurement of the exact CAS 941980-29-6 reference standard indispensable [2].

Genotoxicity Risk Assessment in ANDA and DMF Regulatory Submissions

The compound's negative ICH M7 genotoxicity prediction (Class 5, non-mutagenic via Nexus 2.6.0) supports its use as a characterized impurity standard in ANDA and DMF submissions. The classification establishes an acceptable intake of ~1.5 mg/day, which is approximately 1,000-fold higher than the 1.5 μg/day TTC for Class 2/3 genotoxic impurities [1]. Regulatory submissions for generic Apixaban must include impurity characterization data with this specific reference standard to demonstrate adequate control of non-mutagenic process-related impurities [2].

Correction Factor Method Validation for Cost-Effective Routine QC Testing of Apixaban Tablets

Pharmaceutical QC laboratories implementing the HPLC principal component self-control with correction factor method for Apixaban tablet impurity testing require this compound for initial one-time method validation to establish the impurity-specific correction factor (slope ratio vs. Apixaban). Once validated, the method enables routine impurity quantification without weighing individual impurity standards for each analytical run, as validated methods confirm no statistically significant difference (P > 0.05) between self-control and external standard results [1]. This approach reduces reference standard consumption and operational costs while maintaining regulatory compliance for batch release testing [2].

Forced Degradation and Stability-Indicating Method Development for Apixaban Drug Products

In forced degradation studies (acid hydrolysis, alkaline hydrolysis, oxidative, thermal, and photolytic stress conditions) used to develop stability-indicating HPLC methods for Apixaban, this methanesulfonamide impurity may appear as a degradation product or process impurity that must be differentiated from pH-independent degradation impurities. The quantitative LOQ of 0.0396 μg/mL and validated spike recovery of 100.10–103.32% [1] ensure that this impurity standard enables accurate mass balance assessment in stressed samples, a critical requirement for ICH Q1A(R2) stability study method validation [2].

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.